Londamocitinib

Description

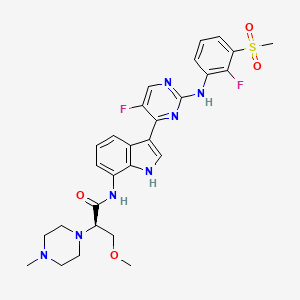

Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUZADQZHYFJGW-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@H](COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F2N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241039-81-4 | |

| Record name | AZD-4604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2241039814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methylsulfonyl)anilino]-4-pyrimidinyl}-1H-indol-7-yl)-3-methoxy-2-(4-methyl-1-piperazinyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-4604 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC34RRR7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Londamocitinib (AZD4604): A Technical Guide on its Mechanism of Action in Asthma

Introduction

Londamocitinib (also known as AZD4604) is an investigational, potent, and selective Janus kinase 1 (JAK1) inhibitor being developed by AstraZeneca for the treatment of moderate-to-severe asthma.[1][2] Administered via inhalation, it is designed to deliver high concentrations of the active substance directly to the lungs, thereby maximizing therapeutic effects on airway inflammation while minimizing systemic exposure and associated side effects.[1][3] Persistent activation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical driver of the chronic inflammation that characterizes asthma.[1] this compound's targeted inhibition of JAK1 allows it to broadly suppress the signaling of multiple pro-inflammatory cytokines involved in both Type 2 (T2) and non-T2 asthma inflammatory pathways, offering a potential therapeutic option for a wide range of patients, including those with inflammation that is unresponsive to corticosteroids.

Core Mechanism of Action: Inhibition of the JAK1-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade used by numerous cytokines and growth factors to regulate immune responses. In asthma, cytokines such as interleukin-4 (IL-4), IL-5, IL-13, thymic stromal lymphopoietin (TSLP), and interferons (IFN) play pivotal roles in orchestrating airway inflammation.

The signaling process is initiated when a cytokine binds to its specific cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their auto-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs (pSTATs) then dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including those encoding inflammatory mediators.

This compound, as a selective JAK1 inhibitor, functions as an ATP-competitive inhibitor that blocks the kinase activity of JAK1. This prevents the phosphorylation and activation of the JAK1 protein itself and, consequently, halts the entire downstream signaling cascade. By inhibiting JAK1, this compound effectively reduces the phosphorylation of multiple STAT proteins—including STAT1, STAT3, STAT5, and STAT6—thereby suppressing the gene expression programs that drive the diverse inflammatory phenotypes observed in asthma.

References

AZD4604: A Technical Whitepaper on its Janus Kinase 1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4604 is an investigational potent and selective inhibitor of Janus kinase 1 (JAK1) developed for the inhaled treatment of moderate to severe asthma.[1][2] By targeting JAK1, a critical enzyme in inflammatory signaling pathways, AZD4604 aims to modulate the immune responses that drive asthma pathogenesis.[3] This document provides an in-depth technical overview of the JAK1 selectivity profile of AZD4604, presenting key data from in vitro and cellular assays, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

Mechanism of Action

AZD4604 functions as an ATP-competitive inhibitor of JAK1. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a crucial role in cytokine signaling.[4] These cytokines are pivotal in initiating and sustaining the inflammatory cascade in the airways of asthma patients.[5] Upon cytokine binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. AZD4604's targeted inhibition of JAK1 is designed to disrupt these pro-inflammatory signaling pathways.

Quantitative Selectivity Profile

The selectivity of AZD4604 for JAK1 has been characterized through a series of enzymatic and cellular assays. The data consistently demonstrates high potency against JAK1 with significant selectivity over other JAK family members and a broader panel of kinases.

Enzymatic Assays

In enzymatic assays, AZD4604 shows potent inhibition of JAK1 with an IC50 of 0.54 nM. The compound exhibits substantial selectivity for JAK1 over other JAK family members.

Table 1: AZD4604 Inhibition of JAK Family Kinases in Enzymatic Assays

| Kinase | IC50 (nM) | Selectivity vs. JAK1 (fold) |

| JAK1 | 0.54 | - |

| JAK2 | >540 | >1000 |

| JAK3 | >270 | >500 |

| TYK2 | >270 | >500 |

Data sourced from in vitro enzymatic assays.

Furthermore, to assess broader kinase selectivity, AZD4604 was screened against a panel of over 300 kinases at a concentration of 0.1 µM. In these screens, AZD4604 demonstrated high selectivity, being 100-fold more selective for JAK1 than for any other kinase tested.

Cellular Assays

The cellular activity and selectivity of AZD4604 were evaluated by measuring the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and whole blood. These assays provide a more physiologically relevant assessment of the compound's selectivity by evaluating its effects on specific JAK-dependent signaling pathways in a cellular context.

AZD4604 effectively inhibited JAK1-dependent signaling pathways. For instance, it inhibited IL-4-induced STAT6 phosphorylation in human CD4+ T cells with an IC50 of 16.9 nM. In contrast, the compound was significantly less potent against pathways that are not solely dependent on JAK1. For example, the IC50 for inhibiting the non-JAK1-dependent IL-12-induced STAT4 phosphorylation was 81.7-fold higher than for JAK1-dependent pathways.

Table 2: AZD4604 Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

| Cytokine Stimulus | Downstream STAT | Primary JAKs Involved | Cell Type | IC50 (nM) |

| IL-4 | pSTAT6 | JAK1 /JAK3 | CD4+ T cells | 16.9 |

| IL-2 | pSTAT5 | JAK1 /JAK3 | T cells | Not explicitly stated for AZD4604 alone |

| IFNα | pSTAT1 | JAK1 /TYK2 | T cells & NK cells | Not explicitly stated for AZD4604 alone |

| IL-12 | pSTAT4 | JAK2/TYK2 | T cells & NK cells | >1380 |

Data compiled from cellular assays measuring STAT phosphorylation.

Experimental Protocols

The following sections outline the methodologies used to generate the selectivity data for AZD4604.

Enzymatic Kinase Assays

The in vitro inhibitory activity of AZD4604 against JAK family members was determined using enzymatic assays. While specific proprietary details of the assay conditions are not fully disclosed in the public literature, a general methodology can be outlined. Such assays typically involve:

-

Reaction Mixture Preparation : A reaction buffer containing a specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a substrate peptide, and ATP is prepared.

-

Compound Incubation : Serially diluted AZD4604 is pre-incubated with the kinase to allow for binding.

-

Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

-

Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. This is often achieved using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

-

Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Broad Kinase Panel Screening

To assess the broader selectivity of AZD4604, it was screened against a large panel of over 300 different kinases. This is typically performed by specialized contract research organizations. The general workflow involves:

-

Single Concentration Screening : AZD4604 is tested at a single high concentration (e.g., 0.1 µM) against the kinase panel.

-

Activity Measurement : The percent inhibition of each kinase is determined.

-

Hit Identification : Kinases showing significant inhibition (e.g., >70%) are identified as potential off-targets.

-

Follow-up IC50 Determination : For any identified "hits," full dose-response curves are generated to determine the IC50 values and confirm off-target activity.

Cellular pSTAT Assays using Flow Cytometry

The cellular selectivity of AZD4604 was assessed by measuring its effect on cytokine-induced STAT phosphorylation in human PBMCs using flow cytometry. The general protocol is as follows:

-

Cell Preparation : Human PBMCs are isolated from whole blood.

-

Compound Pre-incubation : The cells are pre-incubated with serially diluted AZD4604 or vehicle (DMSO).

-

Cytokine Stimulation : Cells are stimulated with a specific cytokine (e.g., IL-4, IL-2, IFNα, or IL-12) to induce JAK-STAT signaling.

-

Fixation and Permeabilization : The stimulation is stopped by fixing the cells with formaldehyde, followed by permeabilization to allow intracellular access for antibodies.

-

Antibody Staining : Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT6, anti-pSTAT5, anti-pSTAT1, anti-pSTAT4) and cell surface markers to identify specific cell populations (e.g., CD4 for T helper cells).

-

Flow Cytometry Analysis : The percentage of cells positive for the specific phosphorylated STAT is quantified using a flow cytometer.

-

Data Analysis : The IC50 values are determined by plotting the percent inhibition of STAT phosphorylation against the concentration of AZD4604 and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the JAK-STAT signaling pathways relevant to the assessment of AZD4604's selectivity.

Caption: Generalized JAK-STAT signaling pathway and the inhibitory action of AZD4604 on JAK1.

Caption: Differential JAK usage in IL-4 (JAK1-dependent) vs. IL-12 (JAK2/TYK2-dependent) signaling.

Experimental Workflows

The following diagrams provide a high-level overview of the experimental workflows used to characterize AZD4604's selectivity.

References

Londamocitinib: A Technical Overview of a Novel Inhaled JAK1 Inhibitor for Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Londamocitinib (AZD4604) is a potent and highly selective, inhaled Janus kinase 1 (JAK1) inhibitor under development for the treatment of moderate-to-severe asthma. By targeting a key node in the cytokine signaling cascade, this compound aims to provide broad anti-inflammatory effects, addressing both T2 and non-T2 inflammatory pathways implicated in asthma pathogenesis. This document provides a comprehensive technical guide to the discovery and development of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by variable respiratory symptoms and airflow limitation. The underlying inflammation is heterogeneous, involving a complex interplay of various immune cells and cytokines. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade utilized by numerous cytokines that are central to asthma pathophysiology, including interleukins (IL-4, IL-5, IL-13) and thymic stromal lymphopoietin (TSLP).

This compound was designed as a selective JAK1 inhibitor for inhaled delivery. This approach is intended to maximize therapeutic efficacy within the lungs while minimizing the systemic side effects associated with oral, non-selective JAK inhibitors. By inhibiting JAK1, this compound blocks the signaling of a broad spectrum of pro-inflammatory cytokines, offering a potential therapeutic option for a wide range of asthma patients, including those with steroid-insensitive inflammation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of JAK1. The binding of cytokines to their receptors on the cell surface leads to the activation of receptor-associated JAKs, which then phosphorylate each other and the cytokine receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. By selectively inhibiting JAK1, this compound prevents the phosphorylation and activation of downstream STAT proteins, including STAT1, STAT3, STAT5, and STAT6, thereby suppressing the inflammatory cascade.[1]

Figure 1: this compound's Inhibition of the JAK-STAT Signaling Pathway.

Preclinical Development

In Vitro Potency and Selectivity

This compound was evaluated for its inhibitory activity against the JAK family of kinases and its effect on cellular signaling pathways. The compound demonstrated sub-nanomolar potency for JAK1 and a high degree of selectivity over other JAK kinases.

| Target | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 0.54 | - |

| JAK2 | 686 | >1200-fold |

| JAK3 | >10,000 | >18,500-fold |

| TYK2 | 657 | >1200-fold |

| Table 1: In vitro inhibitory potency and selectivity of this compound against JAK family kinases.[2] |

In cellular assays, this compound effectively inhibited the phosphorylation of STAT6 induced by IL-4 and IL-13 in U937 cells.

| Stimulant | Endpoint | IC50 (nM) |

| IL-4 | STAT6 Phosphorylation | 24 |

| IL-13 | STAT6 Phosphorylation | 34 |

| Table 2: Cellular activity of this compound in U937 cells.[2] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in rats following intravenous and intratracheal administration. The data supports its suitability for inhaled delivery, with evidence of lung retention and low systemic exposure.

| Route of Administration | Dose | Plasma Clearance (mL/min/kg) | Terminal Half-life (hours) | Volume of Distribution (L/kg) |

| Intravenous | 0.5 mg/kg | 33 | 4.2 | 9.9 |

| Intratracheal | 30 µg/kg | - | 5 (lung) | - |

| Table 3: Preclinical pharmacokinetic parameters of this compound in rats.[3] |

In Vivo Efficacy in an Asthma Model

In an ovalbumin (OVA)-challenged rat model of allergic asthma, inhaled this compound demonstrated target engagement in the lungs by reducing the phosphorylation of STAT3 and STAT5.[4] Furthermore, it inhibited pulmonary eosinophilia and reduced the late asthmatic response.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following are representative methodologies based on the information provided in the publications and standard laboratory practices.

JAK Enzyme Inhibition Assay (Representative Protocol)

Figure 2: Generalized workflow for a JAK1 enzyme inhibition assay.

A representative protocol for a biochemical kinase assay would involve the following steps:

-

Reagents : Recombinant human JAK1 enzyme, a suitable peptide substrate, and ATP.

-

Compound Preparation : this compound is serially diluted to a range of concentrations.

-

Assay Reaction : The JAK1 enzyme is pre-incubated with the various concentrations of this compound in a buffer solution. The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as fluorescence-based assays that detect the product formed.

-

Data Analysis : The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay (Representative Protocol)

-

Cell Culture : U937 cells are cultured in appropriate media.

-

Compound Treatment : Cells are pre-incubated with serial dilutions of this compound.

-

Cytokine Stimulation : The cells are then stimulated with a specific cytokine (e.g., IL-4 or IL-13) to induce STAT phosphorylation.

-

Cell Lysis : After stimulation, the cells are lysed to extract total protein.

-

Western Blotting :

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT6 (pSTAT6).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

The membrane is often stripped and re-probed for total STAT6 as a loading control.

-

-

Data Analysis : The intensity of the pSTAT6 bands is quantified and normalized to total STAT6. The IC50 value is calculated from the dose-response curve.

Ovalbumin-Challenged Rat Model of Allergic Asthma (Representative Protocol)

-

Sensitization : Rats are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.

-

Challenge : After the sensitization period, the rats are challenged with aerosolized OVA to induce an asthmatic response.

-

Drug Administration : this compound is administered to the rats, typically via intratracheal instillation or inhalation, prior to the OVA challenge.

-

Assessment of Airway Inflammation : At a set time point after the challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils) in the BAL fluid are determined.

-

Assessment of Late Asthmatic Response : Airway hyperresponsiveness can be measured using techniques like whole-body plethysmography to assess changes in lung function.

-

Target Engagement : Lung tissue can be collected to measure the levels of phosphorylated STAT proteins via methods like western blotting or immunohistochemistry.

Clinical Development

This compound has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Figure 3: Clinical Development Pathway of this compound.

Phase 1 Studies

The initial clinical evaluation of this compound was conducted in a Phase 1 study (NCT04769869) involving healthy volunteers and patients with mild asthma. The study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of inhaled this compound. The results indicated that this compound was well-tolerated and demonstrated a significant reduction in Fractional exhaled Nitric Oxide (FeNO), a biomarker of T2 airway inflammation, in patients with mild asthma. This provided early evidence of target engagement in the lungs with minimal systemic exposure. Detailed quantitative pharmacokinetic and pharmacodynamic data from this study are not yet fully published.

Phase 2 Studies

This compound is currently being evaluated in the AJAX Phase 2a study (NCT06020014), a multicenter, randomized, double-blind, placebo-controlled trial. This study is designed to assess the efficacy and safety of this compound in adult patients with moderate-to-severe asthma that is uncontrolled on medium-to-high dose inhaled corticosteroids and long-acting beta-agonists (ICS-LABA). The primary completion of this study is anticipated in late 2025, and therefore, efficacy data is not yet available.

Conclusion

This compound is a promising, highly selective inhaled JAK1 inhibitor with a strong preclinical rationale for the treatment of asthma. Its mechanism of action allows for the broad inhibition of key inflammatory cytokines involved in the diverse pathological pathways of asthma. Preclinical studies have demonstrated its potent and selective inhibition of JAK1, leading to reduced airway inflammation in animal models. Early clinical data suggests a favorable safety profile and target engagement in the lungs of patients with mild asthma. The ongoing Phase 2 AJAX study will be crucial in determining the clinical efficacy and safety of this compound in a broader population of patients with uncontrolled, moderate-to-severe asthma. The development of this compound represents a significant step towards a novel, targeted therapeutic approach for this complex and heterogeneous disease.

References

Londamocitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Londamocitinib (AZD4604) is a potent and highly selective inhibitor of Janus kinase 1 (JAK1) under investigation for the treatment of inflammatory diseases, particularly asthma.[1][2] Its targeted action on the JAK1 signaling pathway offers the potential to modulate the inflammatory cascade with greater precision and potentially fewer off-target effects compared to less selective JAK inhibitors. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays used in its characterization are also presented to facilitate further research and development.

Chemical Structure and Identity

This compound is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methanesulfonyl)anilino]pyrimidin-4-yl}-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 2241039-81-4 | [1][3] |

| Synonyms | AZD4604, JAK1-IN-7 | |

| Molecular Formula | C28H31F2N7O4S | |

| IUPAC Name | (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methanesulfonyl)anilino]pyrimidin-4-yl}-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | |

| SMILES | FC1=C(S(C)(=O)=O)C=CC=C1NC2=NC(C3=CNC4=C3C=CC=C4NC(--INVALID-LINK--N5CCN(C)CC5)=O)=C(F)C=N2 | |

| InChI Key | JNUZADQZHYFJGW-JOCHJYFZSA-N |

Physicochemical and Pharmacological Properties

This compound's properties are summarized below, highlighting its characteristics as a drug candidate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 599.65 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol | |

| Hydrogen Bond Acceptors | 10 | |

| Hydrogen Bond Donors | 3 | |

| Rotatable Bonds | 10 | |

| Topological Polar Surface Area | 140.93 Ų | |

| XLogP | 1.95 |

Table 3: Pharmacological Properties of this compound

| Parameter | Value | Species/System | Source |

| JAK1 IC50 | 0.54 nM | Human | |

| JAK2 IC50 | 686 nM | Human | |

| JAK3 IC50 | >10,000 nM | Human | |

| TYK2 IC50 | 657 nM | Human | |

| STAT6 Phosphorylation IC50 (IL-4 induced) | 24 nM | U937 cells | |

| STAT6 Phosphorylation IC50 (IL-13 induced) | 34 nM | U937 cells |

Mechanism of Action: JAK1/STAT Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting Janus kinase 1 (JAK1). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors. This signaling cascade, known as the JAK/STAT pathway, plays a pivotal role in the immune and inflammatory responses.

Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of inflammatory genes.

This compound, by inhibiting JAK1, blocks this phosphorylation cascade, thereby preventing the activation of STATs and the subsequent transcription of pro-inflammatory genes. Its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature, suggesting a more targeted therapeutic effect with a potentially reduced risk of off-target side effects.

Caption: this compound inhibits the JAK1/STAT signaling pathway.

Experimental Protocols

The following are representative protocols for key assays used in the characterization of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

In Vitro JAK1 Kinase Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against the JAK1 enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare a 10-fold dilution of active human JAK1 enzyme in JAK1 Assay Buffer.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to achieve the desired concentration range.

-

Prepare a solution of JAK1 peptide substrate and ATP in JAK1 Assay Buffer.

-

Prepare a developing solution containing a fluorogenic probe that detects ADP formation.

-

-

Assay Procedure:

-

Add the diluted this compound solutions or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the diluted JAK1 enzyme to all wells except the background control.

-

Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction and detect ADP formation by adding the developing solution.

-

Incubate for a further 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: Workflow for the in vitro JAK1 kinase inhibition assay.

Cell-Based STAT6 Phosphorylation Assay

This assay measures the ability of this compound to inhibit cytokine-induced STAT6 phosphorylation in a cellular context, using the U937 human monocytic cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture U937 cells in appropriate media and seed them into a 96-well plate.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a cytokine such as IL-4 or IL-13 to induce STAT6 phosphorylation.

-

-

Cell Lysis and Detection (HTRF-based):

-

Lyse the cells using a provided lysis buffer.

-

Transfer the cell lysates to a 384-well low volume plate.

-

Add a detection reagent mixture containing two labeled antibodies: one specific for phosphorylated STAT6 (e.g., labeled with a donor fluorophore) and another that recognizes total STAT6 (e.g., labeled with an acceptor fluorophore).

-

Incubate the plate overnight at room temperature to allow for antibody binding.

-

-

Data Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Determine the percentage of inhibition of STAT6 phosphorylation for each concentration of this compound.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Ovalbumin-Induced Asthma Model in Rats

This model is used to evaluate the in vivo efficacy of this compound in a relevant animal model of allergic asthma.

Methodology:

-

Sensitization and Challenge:

-

Sensitize rats by intraperitoneal injection of ovalbumin (OVA) adsorbed to an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 7).

-

Challenge the sensitized rats with aerosolized OVA on subsequent days to induce an asthmatic response.

-

-

Drug Administration:

-

Administer this compound or vehicle to the rats via a relevant route (e.g., intravenous injection or inhalation) prior to the OVA challenge.

-

-

Assessment of Efficacy:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils).

-

Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.

-

Lung Function: Measure airway hyperresponsiveness to a bronchoconstrictor like methacholine.

-

Biomarker Analysis: Analyze lung tissue or BAL fluid for levels of cytokines and phosphorylated STAT proteins (e.g., pSTAT3 and pSTAT5).

-

-

Data Analysis:

-

Compare the measured parameters between the this compound-treated group, the vehicle-treated group, and a control group.

-

Use appropriate statistical tests to determine the significance of any observed effects.

-

Conclusion

This compound is a potent and selective JAK1 inhibitor with a well-defined chemical structure and promising pharmacological properties. Its mechanism of action through the targeted inhibition of the JAK1/STAT signaling pathway provides a strong rationale for its development in the treatment of inflammatory diseases such as asthma. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar targeted therapies. Further research will be crucial to fully elucidate its clinical potential.

References

Preclinical pharmacology of inhaled JAK1 inhibitors

An In-depth Technical Guide to the Preclinical Pharmacology of Inhaled JAK1 Inhibitors

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that translates signals from numerous cytokines and growth factors involved in immunity and inflammation.[1][2][3][4] In respiratory diseases such as asthma, pro-inflammatory cytokines like interleukin (IL)-4, IL-5, IL-13, and thymic stromal lymphopoietin (TSLP) play a pivotal role in driving airway inflammation, hyperresponsiveness, and remodeling.[5] Many of these cytokines rely on the JAK1 enzyme to initiate their signaling cascade.

Consequently, inhibiting JAK1 is an attractive therapeutic strategy for asthma, as it can simultaneously block multiple inflammatory pathways. While oral JAK inhibitors have been approved for various inflammatory conditions, their use in asthma has been limited by concerns about systemic side effects, including immunosuppression and infections. The development of selective, inhaled JAK1 inhibitors aims to overcome this limitation by delivering the therapeutic agent directly to the lungs. This approach is designed to maximize local efficacy within the inflamed lung tissue while minimizing systemic exposure and associated adverse effects.

This guide provides a detailed overview of the preclinical pharmacology of inhaled JAK1 inhibitors, summarizing key data, experimental methodologies, and the underlying scientific rationale.

The JAK1-STAT Signaling Pathway in Asthma

The JAK1-STAT pathway is central to the pathogenesis of asthma. Upon binding of cytokines such as IL-4 and IL-13 to their receptors on immune cells, JAK1 is activated. This leads to the phosphorylation and activation of STAT proteins, primarily STAT6 for the IL-4/IL-13 axis and STAT3/STAT5 for other key cytokines. These activated STAT proteins then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in T-helper 2 (Th2) cell differentiation, eosinophilic inflammation, mucus production, and airway hyperresponsiveness.

Data Presentation: Preclinical Inhaled JAK1 Inhibitors

Several inhaled JAK1 inhibitors have been characterized in preclinical studies. The data below summarizes the in vitro selectivity, pharmacokinetic properties, and in vivo efficacy of prominent compounds.

Table 1: In Vitro Kinase Selectivity of Inhaled JAK Inhibitors

| Compound | Target | IC50 / Ki (nM) | Selectivity (Fold vs. JAK1) | Reference |

| AZD0449 | JAK1 | 2.4 | - | |

| JAK2 | >1000 | >417 | ||

| JAK3 | >1000 | >417 | ||

| TYK2 | 120 | 50 | ||

| AZD4604 | JAK1 | 0.54 | - | |

| JAK2 | 270 | 500 | ||

| JAK3 | >1000 | >1852 | ||

| TYK2 | 540 | 1000 | ||

| GDC-0214 | JAK1 | 0.40 | - | |

| JAK2 | - | 2.3 | ||

| JAK3 | - | 20 | ||

| TYK2 | - | 3 | ||

| iJAK-381 | JAK1 | 0.26 | - | |

| JAK2 | 0.62 | 2.4 | ||

| JAK3 | 20.8 | 80 | ||

| TYK2 | 3.15 | 12.1 |

Table 2: Preclinical Pharmacokinetics of Inhaled JAK1 Inhibitors in Rats

| Compound | Administration Route & Dose | Lung Half-Life (t½) | Systemic Exposure | Key Findings | Reference |

| AZD0449 | Intratracheal, 52 µg/kg | 34 hours | Low | Slow decline in lung tissue concentration, suggesting lung retention. | |

| AZD4604 | Intratracheal, 30 µg/kg | 5 hours | Low | High local concentration in the lung with low plasma concentrations. | |

| GDC-0214 | Inhalation | Retained in lung | Low | Favorable properties for inhaled administration. |

Table 3: In Vivo Efficacy of Inhaled JAK1 Inhibitors in Animal Models of Asthma

| Compound | Animal Model | Key Endpoints | Results | Reference |

| AZD0449 & AZD4604 | Ovalbumin (OVA)-challenged rat | Lung eosinophilia, Late Asthmatic Response (Penh), pSTAT3/pSTAT5 in lung | Dose-dependent inhibition of eosinophilia and reduction in the late asthmatic response. Demonstrated local target engagement in the lung. | |

| iJak-381 | Mouse & Guinea Pig Asthma Models (Aspergillus, Alternaria, house dust mite) | Lung inflammation, Airway hyperresponsiveness, Splenic NK cell count | Suppressed lung inflammation and airway hypersensitivity with no effect on systemic JAK1 activity (splenic NK cells). | |

| GDC-0214 | Rat Asthma Model | Eosinophil recruitment | Suppressed eosinophil recruitment with no evidence of activity outside the lung. |

Experimental Protocols

Detailed methodologies are crucial for interpreting preclinical data. The following sections describe common protocols used in the evaluation of inhaled JAK1 inhibitors.

In Vitro Kinase Selectivity Assays

-

Objective: To determine the potency and selectivity of a compound against a panel of kinases, particularly the JAK family (JAK1, JAK2, JAK3, TYK2).

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a corresponding peptide substrate are prepared in an assay buffer.

-

Compound Dilution: The test inhibitor (e.g., AZD4604) is serially diluted to create a range of concentrations.

-

Kinase Reaction: The JAK enzyme, substrate, ATP (adenosine triphosphate), and the test inhibitor are combined in microplate wells. The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using technologies like Lance Ultra (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays that measure the incorporation of radioactive phosphate from [γ-³²P]ATP.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to controls (no inhibitor). The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve. Selectivity is calculated by comparing the IC50 for JAK1 to the IC50 values for other kinases.

-

Cellular Assays: Inhibition of STAT Phosphorylation

-

Objective: To confirm that the compound can inhibit JAK1 signaling within a cellular context by measuring the phosphorylation of downstream STAT proteins.

-

Methodology (Human Whole Blood):

-

Blood Collection: Whole blood is collected from healthy human volunteers.

-

Compound Incubation: The blood is pre-incubated with various concentrations of the JAK1 inhibitor or a vehicle control.

-

Cytokine Stimulation: The cells are stimulated with a specific cytokine to activate a JAK1-dependent pathway (e.g., IL-2 or IL-4 to induce pSTAT5 or pSTAT6).

-

Cell Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow antibodies to access intracellular proteins.

-

Immunostaining: The cells are stained with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells) and for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).

-

Flow Cytometry: The samples are analyzed using a flow cytometer. The fluorescence intensity of the anti-pSTAT antibody in the target cell population is measured.

-

Data Analysis: The inhibition of STAT phosphorylation is quantified, and an IC50 value is calculated.

-

Animal Model: Ovalbumin (OVA)-Challenged Rat Model of Allergic Asthma

-

Objective: To evaluate the in vivo efficacy of an inhaled JAK1 inhibitor in a relevant model of allergic airway inflammation.

-

Methodology:

-

Sensitization: Rats are sensitized to the allergen ovalbumin (OVA), typically through intraperitoneal injections of OVA mixed with an adjuvant like alum to stimulate a strong immune response.

-

Drug Administration: Prior to the allergen challenge, rats are administered the inhaled JAK1 inhibitor (e.g., via intratracheal instillation or nose-only inhalation) or a vehicle control.

-

Allergen Challenge: The sensitized rats are then challenged by inhaling an aerosolized solution of OVA to induce an asthmatic response in the lungs.

-

Endpoint Analysis:

-

Airway Hyperresponsiveness: The late asthmatic response can be measured using whole-body plethysmography to determine the enhanced pause (Penh), an indicator of airway obstruction.

-

Bronchoalveolar Lavage (BAL): At a set time after the challenge, the lungs are lavaged with saline. The collected BAL fluid is analyzed to count the number of inflammatory cells, particularly eosinophils.

-

Lung Tissue Analysis: Lung tissue is collected to measure levels of phosphorylated STAT proteins (pSTAT3, pSTAT5) to confirm local target engagement. Cytokine levels can also be quantified.

-

-

Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhaled compound, specifically its retention in the lung versus its concentration in systemic circulation.

-

Methodology:

-

Administration: A single dose of the JAK1 inhibitor is administered to rats, typically via intratracheal (IT) instillation to ensure a precise lung-deposited dose.

-

Sample Collection: At various time points after dosing, groups of animals are euthanized, and samples of lung tissue and blood (for plasma) are collected.

-

Bioanalysis: The concentration of the drug in the lung homogenates and plasma samples is measured using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).

-

PK Parameter Calculation: The data is used to calculate key pharmacokinetic parameters, including the terminal lung half-life (t½), maximum concentration (Cmax), and the area under the concentration-time curve (AUC), to assess lung retention and systemic exposure.

-

Rationale for Inhaled Delivery

The primary driver for developing inhaled JAK1 inhibitors is to create a therapeutic agent that acts locally in the airways with minimal systemic impact, thereby improving the safety profile compared to oral formulations.

Conclusion

Preclinical data strongly support the development of inhaled JAK1 inhibitors for treating respiratory diseases like asthma. Compounds such as AZD0449 and AZD4604 have demonstrated high selectivity for JAK1 over other JAK family members, which is expected to avoid side effects associated with JAK2 inhibition. In vivo studies have confirmed that inhaled administration leads to prolonged lung residency and low systemic exposure. This localized activity effectively suppresses key features of the asthmatic response in animal models, including eosinophilic inflammation and airway hyperresponsiveness, while demonstrating clear target engagement within the lung tissue. These findings provide a robust foundation for the clinical evaluation of inhaled JAK1 inhibitors as a promising new class of therapy for asthma.

References

- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of JAK1 in T2 and Non-T2 Airway Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase 1 (JAK1) plays a pivotal role in the signaling cascades of a wide array of cytokines central to the pathogenesis of airway inflammation. Its involvement in both Type 2 (T2) and non-T2 inflammatory pathways positions JAK1 as a critical therapeutic target for a broad spectrum of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth exploration of the multifaceted role of JAK1 in these distinct inflammatory endotypes. We will dissect the core signaling pathways, present quantitative data on the effects of JAK1 inhibition from preclinical studies, detail key experimental methodologies, and visualize complex interactions through signaling and workflow diagrams.

Introduction to T2 and Non-T2 Airway Inflammation

Airway inflammation is broadly categorized into two major endotypes: T2-high and T2-low (or non-T2) inflammation.

T2-high inflammation is the hallmark of allergic asthma and is orchestrated by the cytokines Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] This inflammatory cascade is characterized by the presence of eosinophils, elevated immunoglobulin E (IgE) levels, and airway hyperresponsiveness (AHR).[1][2]

Non-T2 inflammation is a more heterogeneous category, often associated with severe, steroid-resistant asthma and COPD.[1] It is primarily driven by cytokines such as Interferon-gamma (IFN-γ), and interleukins like IL-17 and IL-23, leading to neutrophilic or paucigranulocytic (scarcity of granulocytes) inflammation.[1]

JAK1 is a key intracellular signaling molecule for receptors of both T2 and non-T2 cytokines, making it a central node in the regulation of airway inflammation.

The Central Role of JAK1 in Cytokine Signaling

JAK1 is a member of the Janus kinase family of tyrosine kinases that associate with the intracellular domains of various cytokine receptors. Upon cytokine binding, receptor dimerization brings two JAK1 molecules into close proximity, leading to their autophosphorylation and activation. Activated JAK1 then phosphorylates the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAK1, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

JAK1 in T2 Airway Inflammation

In T2 inflammation, JAK1 is critically involved in the signaling of IL-4 and IL-13, both of which signal through the IL-4 receptor alpha (IL-4Rα) chain. This signaling primarily activates STAT6. JAK1 is also implicated in the signaling of other T2-associated cytokines like IL-5 and TSLP.

JAK1 in Non-T2 Airway Inflammation

In non-T2 inflammation, JAK1 is involved in the signaling of pro-inflammatory cytokines such as IFN-γ and IL-6. IFN-γ signals through a receptor complex that activates JAK1 and JAK2, leading to the phosphorylation of STAT1. IL-6 receptor engagement also activates JAK1. While the IL-23/IL-17 axis is central to neutrophilic inflammation, JAK1 can also play a role in modulating these pathways.

Quantitative Data on JAK1 Inhibition

The therapeutic potential of targeting JAK1 is underscored by a growing body of preclinical data demonstrating the efficacy of JAK1 inhibitors in mitigating airway inflammation.

In Vitro Inhibition of Cytokine Signaling

JAK1 inhibitors have demonstrated potent and selective inhibition of various cytokine signaling pathways in vitro. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| JAK Inhibitor | Target Cytokine/Pathway | Cell Type | IC50 (nM) | Reference |

| GDC-0214 | IL-13 (STAT6 phosphorylation) | Human cell-based assay | 17 | |

| Baricitinib | JAK1 | In vitro analysis | 5.9 | |

| Baricitinib | JAK2 | In vitro analysis | 5.7 | |

| Abrocitinib | JAK1 | In vitro analysis | 29 | |

| AZD0449 | IL-2 (STAT5 phosphorylation) | Human T cells | 2.5 | |

| AZD4604 | IL-2 (STAT5 phosphorylation) | Human T cells | 0.23 |

In Vivo Efficacy in Preclinical Models

Studies in animal models of asthma have shown that JAK1 inhibition leads to a significant reduction in key inflammatory markers.

| JAK Inhibitor | Animal Model | Key Findings | Reference |

| iJak-381 | Ovalbumin-induced asthma (mice) | Suppressed lung inflammation and improved airway hyperresponsiveness. | |

| iJak-381 | Human allergen model (mice) | More potent suppression of neutrophil-driven inflammation compared to corticosteroids. | |

| AZD0449 | Ovalbumin-induced asthma (rats) | Inhibited eosinophilia in the lung and reduced the late asthmatic response. | |

| AZD4604 | Ovalbumin-induced asthma (rats) | Inhibited eosinophilia in the lung and reduced the late asthmatic response. | |

| Oclacitinib | Influenza virus-induced inflammation (mice) | Suppressed neutrophil and macrophage infiltration and reduced pro-inflammatory cytokine production. |

Detailed Experimental Protocols

Reproducible and well-characterized experimental models are essential for studying the role of JAK1 in airway inflammation.

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This is a widely used model to study T2-high airway inflammation.

Protocol:

-

Sensitization: On days 0 and 7, BALB/c mice are sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 0.2 ml of sterile phosphate-buffered saline (PBS).

-

Challenge: On days 14, 16, 18, and 20, mice are challenged via intratracheal administration or nebulization with a 0.1% to 1% OVA solution in PBS.

-

Outcome Assessment: 24 hours after the final challenge, various parameters are assessed, including:

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine inflammatory cell counts, particularly eosinophils.

-

Lung Histology: Examination of lung tissue sections for signs of inflammation and airway remodeling.

-

Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to a bronchoconstrictor like methacholine.

-

In Vivo Model: House Dust Mite (HDM)-Induced Airway Inflammation

This model is considered more clinically relevant to human allergic asthma.

Protocol:

-

Sensitization: On day 0, mice are intranasally sensitized with 1 µg of HDM extract in 40 µL of PBS.

-

Challenge: From day 7 to 11 (5 consecutive days), mice are challenged daily with 10 µg of HDM extract in 40 µL of PBS intranasally.

-

Outcome Assessment: 24 hours after the last challenge, BAL fluid is collected for cell analysis, and lung tissue is processed for cytokine and chemokine measurements.

In Vitro Model: Culture of Human Bronchial Epithelial Cells (HBECs)

Primary HBECs cultured at an air-liquid interface (ALI) provide a physiologically relevant model to study epithelial responses to inflammatory stimuli.

Protocol:

-

Cell Isolation and Expansion: Primary HBECs are isolated from human bronchial tissue and expanded in a specialized growth medium.

-

ALI Culture: Cells are seeded onto permeable supports and cultured until confluent. The apical medium is then removed to establish an ALI, which promotes differentiation into a pseudostratified epithelium.

-

Stimulation: Differentiated HBECs can be stimulated with various cytokines (e.g., IL-13 for T2 inflammation, IFN-γ for non-T2 inflammation) to study downstream signaling events, such as STAT phosphorylation, and the release of inflammatory mediators.

Conclusion and Future Directions

JAK1 stands as a central gatekeeper in the complex interplay of cytokine networks that drive both T2 and non-T2 airway inflammation. Its strategic position makes it an attractive therapeutic target with the potential to address a broader patient population than therapies targeting individual cytokines. The quantitative data from preclinical models are promising, demonstrating the potent anti-inflammatory effects of JAK1 inhibition.

Future research should focus on:

-

Selective vs. Pan-JAK Inhibition: Further elucidating the specific contributions of different JAKs to refine inhibitor selectivity and minimize off-target effects.

-

Biomarker Development: Identifying reliable biomarkers to stratify patients who are most likely to respond to JAK1-targeted therapies.

-

Long-term Safety and Efficacy: Conducting comprehensive clinical trials to establish the long-term safety and efficacy of JAK1 inhibitors in various respiratory diseases.

The continued exploration of JAK1's role in airway inflammation holds the key to developing novel and more effective treatments for millions of patients worldwide.

References

Londamocitinib (AZD4604): A Technical Overview for Steroid-Insensitive Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Londamocitinib (AZD4604) is an investigational, potent, and selective inhaled inhibitor of Janus kinase 1 (JAK1) being developed for the treatment of moderate-to-severe asthma.[1][2] Its mechanism of action offers a potential therapeutic advantage in patient populations with unmet needs, particularly those with steroid-insensitive asthma.[2] By targeting key inflammatory pathways upstream of corticosteroid-sensitive mechanisms, this compound represents a promising novel approach to asthma management. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, experimental validation, and potential role in treating steroid-insensitive asthma.

Mechanism of Action: Selective JAK1 Inhibition

This compound is a small molecule that selectively inhibits JAK1, an intracellular tyrosine kinase crucial for signaling downstream of multiple cytokine receptors implicated in the pathophysiology of asthma.[1][2] These cytokines, including interleukin-4 (IL-4), interleukin-13 (IL-13), and thymic stromal lymphopoietin (TSLP), are key drivers of type 2 (T2) and non-T2 inflammatory pathways that contribute to airway inflammation and hyperresponsiveness.

Upon cytokine binding to their respective receptors, JAK1 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory responses. By inhibiting JAK1, this compound effectively blocks this signaling cascade, preventing the phosphorylation of STATs and the subsequent expression of pro-inflammatory genes. This broad anti-inflammatory effect is anticipated to be beneficial in both steroid-sensitive and steroid-insensitive asthma.

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated high potency and selectivity for JAK1 in various in vitro assays.

| Target | IC50 (nM) | Assay System | Reference |

| JAK1 | 0.54 | Enzymatic Assay | |

| JAK2 | 686 | Enzymatic Assay | |

| JAK3 | >10,000 | Enzymatic Assay | |

| TYK2 | 657 | Enzymatic Assay | |

| pSTAT6 (IL-4 induced) | 24 | U937 cells | |

| pSTAT6 (IL-13 induced) | 34 | U937 cells |

Table 1: In Vitro Potency and Selectivity of this compound.

In Vivo Efficacy in an Ovalbumin-Challenge Rat Model

The efficacy of this compound was evaluated in an ovalbumin (OVA)-sensitized and challenged rat model of allergic asthma.

| Treatment | Dose | Key Findings | Reference |

| This compound (AZD4604) | 30 µg/kg (intratracheal) | - Reduced phosphorylation of STAT3 and STAT5 in lung tissue.- Inhibited lung eosinophilia.- Reduced the late asthmatic response (measured as Penh).- Efficacy in suppressing late allergic response and airway inflammation was similar to the inhaled corticosteroid, budesonide. |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma. Note: Specific quantitative reduction percentages for pSTAT3/5, eosinophilia, and Penh have not been publicly disclosed.

Clinical Data

Phase 1 Clinical Trial (NCT04769869)

A Phase 1, randomized, single-blind, placebo-controlled study was conducted in healthy volunteers and patients with mild asthma to assess the safety, tolerability, and pharmacokinetics of inhaled this compound.

| Population | Key Findings | Reference |

| Mild Asthmatics | - Acceptable safety and tolerability profile.- Significant reduction in Fractional Exhaled Nitric Oxide (FeNO), a biomarker of T2 airway inflammation. |

Table 3: Key Outcomes of the Phase 1 Clinical Trial of this compound. Note: Specific quantitative data on FeNO reduction by dose have not been publicly released.

Ongoing and Future Clinical Trials

This compound is currently being investigated in Phase 2 clinical trials to further evaluate its efficacy and safety in patients with moderate-to-severe asthma. The ARTEMISIA study (NCT06435273) is a mechanistic study designed to understand the impact of this compound on T2 and non-T2 inflammatory pathways in the lungs of asthmatic patients.

Experimental Protocols

Ovalbumin-Challenge Rat Model of Allergic Asthma

This model is used to induce an allergic asthma phenotype in rats to test the efficacy of anti-asthmatic compounds.

Methodology:

-

Sensitization: Rats are sensitized to ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant such as aluminum hydroxide. This primes the immune system to recognize OVA as an allergen.

-

Challenge: After a period of sensitization, the rats are challenged with aerosolized OVA, which is delivered directly into the lungs. This induces an inflammatory response characteristic of asthma.

-

Treatment: this compound is administered, often intratracheally, prior to the OVA challenge to assess its ability to prevent or reduce the inflammatory response.

-

Assessment: Various endpoints are measured to evaluate the efficacy of the treatment, including:

-

Phosphorylated STATs (pSTATs): Lung tissue is collected and analyzed for the levels of pSTAT3 and pSTAT5 to confirm target engagement.

-

Eosinophil Infiltration: Lung tissue sections are stained to identify and quantify the number of eosinophils, a key inflammatory cell in asthma.

-

Late Asthmatic Response: This is often measured using whole-body plethysmography to determine the enhanced pause (Penh), an indicator of airway obstruction.

-

Measurement of STAT Phosphorylation in Whole Blood

This assay is used to assess the inhibitory activity of this compound on JAK1 signaling in a cellular context.

Methodology:

-

Sample Collection: Whole blood is collected from healthy human volunteers or rats.

-

Stimulation: The blood samples are stimulated with a cytokine known to signal through JAK1, such as IL-4 or IL-13, to induce STAT phosphorylation.

-

Inhibition: this compound is added at various concentrations to determine its dose-dependent inhibitory effect on STAT phosphorylation.

-

Cell Staining: The blood cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT6).

-

Flow Cytometry: The samples are analyzed by flow cytometry to quantify the level of STAT phosphorylation in specific cell populations (e.g., lymphocytes, monocytes). The data is used to calculate IC50 values.

Conclusion

This compound (AZD4604) is a selective JAK1 inhibitor with a mechanism of action that targets key cytokine signaling pathways involved in both T2 and non-T2 asthma inflammation. Preclinical data demonstrate its ability to inhibit STAT phosphorylation and reduce airway inflammation in a relevant animal model of asthma. Early clinical data in patients with mild asthma suggest a favorable safety profile and target engagement, as evidenced by a significant reduction in FeNO. The ongoing clinical development program, including mechanistic studies, will provide a more comprehensive understanding of this compound's potential as a novel inhaled therapy for a broad range of patients with uncontrolled asthma, including those with steroid-insensitive disease. The data gathered so far strongly support the continued investigation of this compound as a promising new treatment modality in respiratory medicine.

References

The Core Pharmacodynamics of Selective JAK1 Inhibition in Lung Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of selective Janus kinase 1 (JAK1) inhibition within lung tissue, a critical area of investigation for novel treatments of inflammatory lung diseases. By selectively targeting JAK1, these inhibitors offer the potential for localized therapeutic effects while minimizing systemic side effects associated with broader JAK inhibition. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical models, and detailed experimental protocols to aid in the research and development of next-generation respiratory therapeutics.

The JAK-STAT Signaling Pathway in the Lung

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors that drive inflammatory processes in the lungs.[1][2] In mammals, the JAK family consists of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the STAT family has seven members (STAT1–4, STAT5a, STAT5b, and STAT6).[3][4] The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.

Selective JAK1 inhibition is an attractive therapeutic strategy for lung diseases as JAK1 is a key mediator in the signaling of multiple pro-inflammatory cytokines implicated in conditions like asthma and interstitial lung diseases, including interleukin (IL)-4, IL-5, IL-6, IL-13, and thymic stromal lymphopoietin (TSLP). By blocking JAK1, the downstream phosphorylation and activation of specific STATs are inhibited, thereby mitigating the inflammatory cascade. For instance, IL-4 and IL-13 signaling, which is critical in allergic asthma, activates JAK1 and subsequently phosphorylates STAT6. IL-6, another key cytokine in lung inflammation, signals through JAK1 to activate STAT3.

References

- 1. login.medscape.com [login.medscape.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of JAK/STAT in Interstitial Lung Diseases; Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Londamocitinib Target Engagement in Bronchial Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Londamocitinib (AZD4604) is a potent and highly selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] By targeting JAK1, this compound aims to modulate the inflammatory responses characteristic of respiratory diseases such as asthma. A key aspect of its development and clinical evaluation is the confirmation of target engagement within the primary site of action—the bronchial epithelial cells. This technical guide provides an in-depth overview of the methodologies used to assess the engagement of this compound with its target in this specific cell type, supported by quantitative data and detailed experimental protocols. The upcoming ARTEMISIA clinical trial is a pivotal study designed to provide direct evidence of JAK1 target engagement in the lungs of asthmatic patients by analyzing bronchial brushings and biopsies for changes in gene expression and the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4]

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity over JAK1 |

| JAK1 | 0.54[1] | - |

| JAK2 | 686 | >1000-fold |

| JAK3 | >10,000 | >18,500-fold |

| TYK2 | 657 | >1200-fold |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by this compound in U937 Cells

| Cytokine Stimulant | Phosphorylated STAT | IC50 (nM) |

| IL-4 | STAT6 | 24 |

| IL-13 | STAT6 | 34 |

These data demonstrate the functional consequence of JAK1 inhibition on downstream signaling pathways.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches to measure its target engagement, the following diagrams are provided.

Caption: this compound inhibits JAK1, blocking STAT phosphorylation.

Caption: Workflow for assessing this compound target engagement.

Experimental Protocols

Western Blotting for Phosphorylated STAT (pSTAT) in Bronchial Epithelial Cells

This protocol is designed to quantify the levels of phosphorylated STAT proteins relative to total STAT protein in bronchial epithelial cells following treatment with this compound.

a. Cell Culture and Treatment:

-

Culture primary human bronchial epithelial cells in an appropriate medium until they reach 80-90% confluency.

-

Starve the cells in a serum-free medium for 4-6 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a relevant cytokine (e.g., IL-4 or IL-13) for 15-30 minutes to induce STAT phosphorylation.

b. Cell Lysis:

-

Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and denature the proteins by heating at 95°C for 5 minutes.

d. Gel Electrophoresis and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

e. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT6) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described in step 3.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against the total form of the STAT protein as a loading control.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

a. Cell Treatment:

-

Culture primary human bronchial epithelial cells to a high density.

-

Treat the cells with a high concentration of this compound or a vehicle control for 1-2 hours at 37°C.

b. Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

c. Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes.

d. Protein Detection:

-

Analyze the soluble protein fractions by Western blotting as described in the previous protocol, using an antibody against JAK1.

-

The presence of a higher amount of soluble JAK1 at elevated temperatures in the this compound-treated samples compared to the control indicates thermal stabilization upon drug binding.

Gene Expression Analysis via qRT-PCR

This protocol assesses the functional consequence of this compound's target engagement by measuring changes in the expression of downstream target genes.

a. Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for Western blotting.

b. RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

c. Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing cDNA, gene-specific primers for target genes (e.g., inflammatory chemokines) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.

-

Perform the qRT-PCR using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.

Conclusion

The confirmation of target engagement is a critical step in the development of targeted therapies like this compound. The combination of in vitro quantitative assays, direct binding assays such as CETSA, and functional downstream readouts like STAT phosphorylation and gene expression analysis in primary human bronchial epithelial cells provides a comprehensive picture of this compound's mechanism of action. The detailed protocols provided in this guide offer a robust framework for researchers to assess the efficacy of this compound and other JAK inhibitors in a physiologically relevant context. The findings from the ARTEMISIA study will be instrumental in further validating these methodologies and understanding the clinical impact of this compound in asthma.

References

- 1. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for Londamocitinib in In Vivo Asthma Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of Londamocitinib (AZD4604), a selective Janus kinase 1 (JAK1) inhibitor, in preclinical in vivo models of asthma. The protocols are designed to be a practical guide for researchers investigating the therapeutic potential of JAK1 inhibition in allergic airway inflammation.

Introduction

This compound is an inhaled, selective JAK1 inhibitor that targets a broad range of inflammatory cytokines involved in both Type 2 (T2) and non-T2 asthma pathology.[1][2][3] By inhibiting the JAK1 signaling pathway, this compound effectively reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby suppressing the inflammatory cascade that drives asthma.[4] Preclinical studies have demonstrated its potential to inhibit eosinophilia and the late asthmatic response in animal models.[5] These protocols outline two standard in vivo models—the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced asthma models—that are suitable for assessing the efficacy of this compound.

Mechanism of Action: JAK1 Inhibition in Asthma

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is pivotal in mediating the inflammatory response in asthma. Cytokines, such as IL-4, IL-5, and IL-13, which are central to the pathogenesis of allergic asthma, activate JAKs, leading to the phosphorylation and activation of STATs. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. This compound, by selectively inhibiting JAK1, disrupts this signaling cascade, offering a targeted therapeutic approach.

Caption: Mechanism of action of this compound in inhibiting the JAK1-STAT signaling pathway.

Experimental Protocols